amino}ethan-1-ol CAS No. 88774-36-1](/img/structure/B14145689.png)
2-{[(1,3-Dioxolan-4-yl)methyl](methyl)amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol is a chemical compound with the molecular formula C7H15NO3 It features a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an aminoethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol typically involves the reaction of 1,3-dioxolane derivatives with aminoethanol. One common method is the reaction of 1,3-dioxolane-4-methanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced forms with altered functional groups
Substitution: New compounds with substituted functional groups
Wissenschaftliche Forschungsanwendungen
2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol is unique due to its specific combination of a 1,3-dioxolane ring and an aminoethanol group
Eigenschaften
CAS-Nummer |
88774-36-1 |
|---|---|
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-[1,3-dioxolan-4-ylmethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C7H15NO3/c1-8(2-3-9)4-7-5-10-6-11-7/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
VRLCIVQGCLRPQI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)CC1COCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


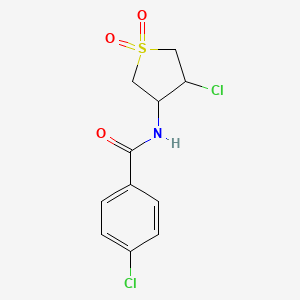
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
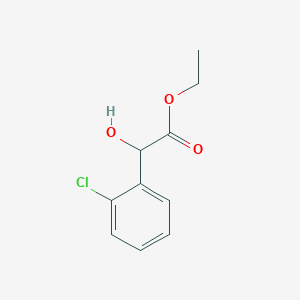
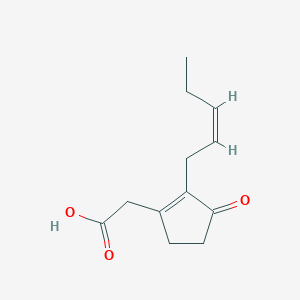



![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)
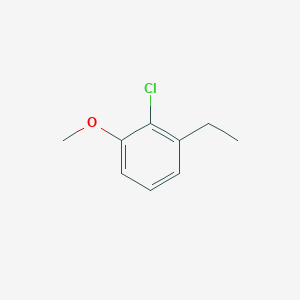
![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
![Acenaphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14145686.png)
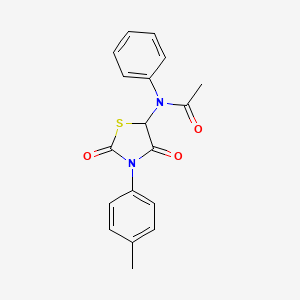
![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)
